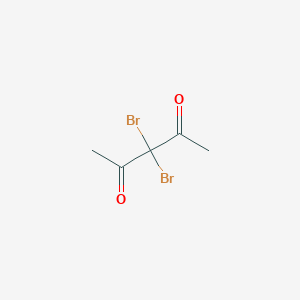

3,3-Dibromopentane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4111-99-3 |

|---|---|

Molecular Formula |

C5H6Br2O2 |

Molecular Weight |

257.91 g/mol |

IUPAC Name |

3,3-dibromopentane-2,4-dione |

InChI |

InChI=1S/C5H6Br2O2/c1-3(8)5(6,7)4(2)9/h1-2H3 |

InChI Key |

HYWUDRGFXJAZMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dibromopentane 2,4 Dione

Direct Bromination Strategies for Pentane-2,4-dione Derivatization

The most direct and widely utilized approach for synthesizing 3,3-Dibromopentane-2,4-dione involves the derivatization of pentane-2,4-dione through direct bromination. This strategy leverages the high acidity of the protons on the methylene (B1212753) carbon (C3) situated between the two carbonyl groups.

Electrophilic Bromination Techniques and Reagent Selection

The synthesis of α-haloketones is a fundamental transformation in organic chemistry, typically proceeding through an electrophilic substitution mechanism. The reaction involves the attack of an electrophilic halogen source by the nucleophilic enol or enolate form of the ketone. masterorganicchemistry.comchemtube3d.comlibretexts.org For the preparation of this compound, common electrophilic brominating reagents are employed.

Molecular Bromine (Br₂): A traditional and potent reagent for α-bromination. In the presence of an acid catalyst, it readily reacts with the enol tautomer of pentane-2,4-dione. masterorganicchemistry.com Base-catalyzed conditions, which generate the more nucleophilic enolate anion, can also be used. chemtube3d.com

N-Bromosuccinimide (NBS): A versatile and often preferred alternative to molecular bromine due to its solid nature, which makes it easier and safer to handle. researchgate.net NBS can serve as a source of electrophilic bromine and is effective for the α-bromination of carbonyl compounds under various conditions, including acidic catalysis or solvent-free environments. researchgate.netrsc.org

The choice of reagent often depends on the desired reaction conditions, scale, and selectivity. For exhaustive dibromination at the C3 position, stoichiometry is a critical factor, requiring at least two equivalents of the brominating agent.

Regioselective Dibromination Approaches at the Methylene Carbon

The remarkable regioselectivity of the bromination of pentane-2,4-dione is a direct consequence of its electronic structure. The protons on the central methylene carbon are significantly more acidic (pKa ≈ 9 in water) than those on the terminal methyl groups (pKa ≈ 19-20) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge over both oxygen atoms.

The electrophilic substitution, therefore, occurs exclusively at this central position. The reaction proceeds in a stepwise manner:

Monobromination: The first bromination occurs at the C3 position to yield 3-bromopentane-2,4-dione (B1269506).

Dibromination: The introduction of the first electron-withdrawing bromine atom further increases the acidity of the remaining proton on the C3 carbon. This makes the formation of the second enolate even more favorable, and thus the second electrophilic attack by bromine also occurs at the same site, leading to the geminal dibromo product. libretexts.org

Under basic conditions, this effect is particularly pronounced, as each successive halogenation step is faster than the previous one, ensuring that the reaction proceeds to the dihalogenated product before any significant reaction occurs at the methyl groups. libretexts.org

Catalytic Enhancement of Bromination Reactions

The bromination of ketones can be enhanced through the use of acid or base catalysts, which accelerate the formation of the reactive nucleophilic intermediate.

Acid Catalysis: In the presence of an acid (e.g., HBr, acetic acid), the carbonyl oxygen is protonated. This protonation increases the acidity of the α-protons and facilitates the formation of the enol tautomer. chemtube3d.comlibretexts.orgmasterorganicchemistry.com The enol is the active nucleophile that attacks the electrophilic bromine. The rate-determining step in acid-catalyzed halogenation is the formation of the enol. libretexts.orgpearson.com

Base Catalysis: Bases (e.g., hydroxide (B78521), alkoxides) promote the deprotonation of the α-carbon to form the highly nucleophilic enolate anion. chemtube3d.com The enolate then rapidly attacks the bromine source. Base-catalyzed halogenation is generally faster than the acid-catalyzed counterpart due to the greater nucleophilicity of the enolate compared to the enol.

For 1,3-diketones, the high intrinsic acidity of the methylene protons means that even weak bases can effectively catalyze the reaction.

Optimization of Reaction Parameters for Maximum Conversion and Purity

Achieving high conversion and purity of this compound requires careful optimization of reaction parameters, with solvent selection being particularly crucial for controlling the degree of bromination. Research has shown that the reaction between 1,3-diketones and NBS can be selectively directed towards either monobromination or dibromination by the choice of solvent. researchgate.net

When acetonitrile (B52724) is used as the solvent, the reaction with two equivalents of NBS favors the formation of the α,α-dibrominated product. In contrast, using triethylorthoformate as the solvent under similar conditions yields the α-monobrominated product exclusively. researchgate.net Furthermore, the dibromination reaction in acetonitrile can be accelerated by irradiation with visible light. researchgate.net

The table below summarizes the results of solvent-controlled bromination of pentane-2,4-dione (1a) with NBS. researchgate.net

| Entry | Solvent | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | This compound | 89 |

| 2 | Triethylorthoformate | 3-Bromopentane-2,4-dione | 98 |

These findings underscore the importance of reaction conditions in directing the outcome of the bromination of β-dicarbonyl compounds. To maximize the yield of the dibrominated product, a polar aprotic solvent like acetonitrile and a stoichiometry of at least two moles of brominating agent per mole of diketone are recommended.

Indirect Synthetic Pathways to Geminal Dibrominated Ketones

While direct bromination is the most common route, the principles of organic synthesis allow for the consideration of indirect pathways to construct the 3,3-dibromodione scaffold. These methods typically rely on functional group interconversions (FGI).

Functional Group Interconversions Leading to the Dibromodione Scaffold

Functional group interconversion is a cornerstone of retrosynthetic analysis and involves converting one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uksolubilityofthings.com Although no specific literature examples detail an indirect synthesis of this compound, a plausible hypothetical route can be proposed based on standard FGI reactions.

A potential indirect pathway could involve the oxidation of a precursor diol, 3,3-dibromopentane-2,4-diol . This hypothetical synthesis would proceed as follows:

Synthesis of the Precursor Diol: The diol could potentially be synthesized from a suitable starting material, although this itself would be a multi-step process.

Oxidation: The crucial FGI step would be the simultaneous oxidation of the two secondary alcohol groups in 3,3-dibromopentane-2,4-diol to the corresponding ketone functionalities.

This transformation from a diol to a diketone is a well-established FGI. imperial.ac.uk A variety of oxidizing agents are capable of converting secondary alcohols to ketones, including chromium (VI) reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) or milder, more modern methods like Swern or Dess-Martin periodinane oxidations.

This FGI approach, while theoretically sound, is significantly less efficient and more complex than the direct bromination of pentane-2,4-dione. The direct pathway's simplicity, high regioselectivity, and availability of starting materials make it the overwhelmingly preferred method for synthesizing this compound.

Tandem Reaction Sequences for C-C Bond Construction with Dibromination

The concept of a tandem reaction, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represents an efficient strategy for the synthesis of complex molecules. For a molecule like this compound, such a sequence would ideally involve an initial carbon-carbon bond construction at the C-3 position followed by a dibromination step.

The first phase of this hypothetical tandem sequence is the C-alkylation of the pentane-2,4-dione (acetylacetone) scaffold. unirioja.es This reaction takes advantage of the acidity of the C-3 protons, which can be readily removed by a base to form a nucleophilic enolate. scispace.com This enolate can then react with an electrophilic carbon source, such as an alkyl halide, to form a 3-substituted pentane-2,4-dione. researchgate.net A variety of alkyl, allyl, and benzyl (B1604629) groups can be introduced at this position. unirioja.esresearchgate.net

The subsequent step in the sequence would be the dibromination of the 3-substituted intermediate. This would require an electrophilic bromine source that can react with the enol or enolate of the substituted dione. The presence of an alkyl group at the C-3 position means the final product would be a 3-alkyl-3,3-dibromopentane-2,4-dione.

Executing this as a one-pot tandem reaction presents challenges. The conditions required for C-alkylation (typically basic) and electrophilic bromination (often acidic or neutral) may not be compatible. However, methodologies such as phase-transfer catalysis could potentially bridge this gap by allowing reactions to occur under biphasic conditions, thereby accommodating different reagent requirements. unirioja.es

Below is a conceptual representation of the individual reactions that would comprise a tandem sequence for a generic 3-alkyl derivative.

| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Product |

| 1. C-C Bond Formation | Pentane-2,4-dione | Alkyl Halide (R-X) | e.g., Sodium Ethoxide | 3-Alkyl-pentane-2,4-dione |

| 2. Dibromination | 3-Alkyl-pentane-2,4-dione | Brominating Agent (e.g., Br₂) | - | 3-Alkyl-3,3-dibromopentane-2,4-dione |

Innovative Methodologies for Installing Geminal Halogens

The installation of two bromine atoms on the same carbon (geminal dibromination) of a β-dicarbonyl compound like pentane-2,4-dione is a key transformation for accessing this compound. While classical methods using molecular bromine are effective, there is a continuous drive towards developing more innovative, efficient, and safer methodologies.

One of the primary starting materials for these syntheses is 3-bromopentane-2,4-dione, which can be prepared by treating acetylacetone (B45752) with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as chloroform (B151607). researchgate.netnih.gov Further bromination of this monobrominated species yields the desired gem-dibromo product.

Recent advancements in halogenation chemistry offer several innovative approaches applicable to this synthesis:

Sulfoxonium Ylides as Precursors: A one-pot dihalogenation of ketosulfoxonium ylides provides a direct route to gem-dihalogenated ketones. nih.gov This method involves reacting the ylide with a mixture of electrophilic halogen species and halide anions, which can furnish gem-dibrominated products. nih.gov

Copper(II) Halides: The use of copper(II) halides, such as CuBr₂, has been shown to be effective for the direct halogenation of ketones. nih.gov These reagents can act as both a catalyst and a halogen source, often proceeding under milder conditions than traditional methods. nih.gov

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can enhance the reaction between the aqueous sodium hypobromite (B1234621) (formed in situ) and the β-dicarbonyl compound in an organic solvent. This technique can lead to cleaner reactions and easier product isolation.

Electrophilic Brominating Agents: Beyond molecular bromine, a variety of electrophilic brominating agents can be employed. N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine. researchgate.net Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) also serve as efficient sources of electrophilic bromine for α-halogenation of ketones.

The choice of brominating agent and reaction conditions can significantly impact the yield and selectivity of the reaction, minimizing the formation of side products.

| Brominating Agent | Substrate | Solvent | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | Pentane-2,4-dione | Chloroform | Room Temperature | researchgate.net |

| Bromine (Br₂) | Aryl Ketones | Glacial Acetic Acid | Microwave Irradiation | nih.gov |

| Copper(II) Bromide (CuBr₂) | Phenylethanone | Acetonitrile | - | nih.gov |

| Ketosulfoxonium Ylide | N/A (precursor) | N/A | One-pot with electrophilic bromine | nih.gov |

Reactivity and Mechanistic Investigations of 3,3 Dibromopentane 2,4 Dione

Nucleophilic Substitution Reactions at the Bromine-Substituted Carbon Center

The central carbon atom (C3) of 3,3-dibromopentane-2,4-dione is a primary site for nucleophilic attack due to the strong electron-withdrawing inductive effect of the two bromine atoms and the two adjacent carbonyl groups. This electron deficiency renders the C3 carbon highly electrophilic.

Elucidation of SN1 and SN2 Reaction Pathways

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the reaction pathways can be inferred from the general principles of nucleophilic substitution at highly substituted and activated carbon centers.

An SN1 (Substitution Nucleophilic Unimolecular) mechanism would proceed through the formation of a carbocation intermediate following the departure of a bromide ion. The stability of this potential carbocation at the C3 position would be significantly influenced by the two adjacent carbonyl groups. These groups could potentially stabilize the positive charge through resonance, although the formation of a carbocation at a secondary carbon bearing two other electronegative atoms is generally not favored.

An SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. In the case of this compound, the C3 carbon is sterically hindered by two bromine atoms and two flanking methyl groups on the acetyl moieties. This steric bulk would likely impede the backside attack required for a typical SN2 reaction.

Given these considerations, nucleophilic substitution reactions at the C3 position of this compound may proceed through a more complex or alternative mechanism, possibly involving initial interaction of the nucleophile with one of the carbonyl groups.

Reactivity Profiles with Heteroatomic Nucleophiles

While specific experimental data for this compound is scarce, its reactivity with heteroatomic nucleophiles such as amines, alcohols, and thiols can be predicted based on the behavior of other α-haloketones. These reactions are often complex and can yield a variety of products depending on the reaction conditions and the nature of the nucleophile. The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds.

| Nucleophile | Predicted Reaction Type | Potential Product Classes |

| Primary Amines (R-NH₂) | Nucleophilic Substitution / Condensation | Heterocyclic compounds (e.g., substituted pyrroles, pyrazoles) |

| Secondary Amines (R₂NH) | Nucleophilic Substitution | Mono- or di-substituted amino-diones |

| Alcohols (R-OH) | Nucleophilic Substitution | Mono- or di-alkoxy-diones |

| Thiols (R-SH) | Nucleophilic Substitution | Mono- or di-thioether-diones |

This table represents predicted reactivity based on general chemical principles, not on specific experimental results for this compound.

Carbon-Based Nucleophile Addition and Cyclization Processes

Reactions with carbon-based nucleophiles, such as enolates, organometallic reagents, or carbanions, are expected to target the electrophilic C3 carbon. These reactions are synthetically valuable as they lead to the formation of new carbon-carbon bonds. The initial substitution product, a mono-alkylated β-dicarbonyl compound, would still possess an acidic α-hydrogen, allowing for a second alkylation to occur under appropriate basic conditions.

The intramolecular reaction of a tethered nucleophile could also lead to cyclization, forming various ring structures. The specific outcome would depend on the length and nature of the tether.

Transformations of the Dicarbonyl Moiety

Ketone Carbonyl Group Reactivity (e.g., Knoevenagel Condensation)

The carbonyl groups of this compound can undergo reactions typical of ketones. However, the gem-dibromo substitution at the central carbon significantly influences their reactivity. While a direct Knoevenagel condensation involving the enolization of the methyl groups is possible, an interesting parallel can be drawn from the reactivity of gem-dibromomethylarenes. These compounds can serve as aldehyde equivalents in Knoevenagel-Doebner reactions. organic-chemistry.org In a similar vein, the C3 carbon of this compound, after a potential initial reaction (e.g., hydrolysis or reaction with a base), could be envisioned to act as a masked carbonyl group, participating in condensation reactions with active methylene (B1212753) compounds.

Enolization and Tautomeric Equilibria in Related Diones

The parent compound, pentane-2,4-dione (acetylacetone), exists as a tautomeric mixture of keto and enol forms. The enol form is surprisingly stable due to the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen.

| Compound | Keto Tautomer | Enol Tautomer | Factors Favoring Enol Form |

| Pentane-2,4-dione | Present | Highly favored | Conjugation, Intramolecular Hydrogen Bonding |

| This compound | Predominant | Not possible at C3 | Steric hindrance and lack of α-hydrogen at C3 |

Elimination Reactions to Form Unsaturated Systems

While classic β-elimination reactions are common for alkyl halides, the structure of this compound presents a unique case. The absence of hydrogen atoms on the central carbon (C3) means that a typical dehydrobromination to form a double bond involving this carbon is not possible. Instead, elimination reactions must involve the protons of the terminal methyl groups (C1 and C5).

Under the influence of a strong, non-nucleophilic base, it is plausible that a proton could be abstracted from one of the methyl groups to form a carbanion. This could be followed by the elimination of a bromide ion to form an unsaturated system. However, the acidity of these methyl protons is significantly lower than that of the α-protons in the parent pentane-2,4-dione.

A more commonly observed reaction for α,α'-dihaloketones under basic conditions is the elimination of HX to yield α,β-unsaturated carbonyl compounds wikipedia.org. For gem-dihaloketones like this compound, a related pathway could lead to the formation of a brominated α,β-unsaturated diketone. For instance, treatment with a base like lithium chloride in dimethylformamide, a method used for the dehydrobromination of dibromo ketones, could potentially induce elimination beilstein-journals.org. The reaction would likely proceed through an E2 mechanism, where the base abstracts a proton from a methyl group, and a bromide is expelled concurrently.

Table 1: Representative Conditions for Elimination Reactions of Dihaloketones

| Substrate Class | Reagent/Conditions | Product Type | Reference |

| Dibromo Ketones | Lithium Chloride, Dimethylformamide (DMF), Heat | α,β-Unsaturated Ketone | beilstein-journals.org |

| α-Bromo Ketones | Pyridine, Heat | α,β-Unsaturated Ketone |

This table presents general conditions known to effect elimination in related bromo-ketone systems, illustrating potential pathways for this compound.

Rearrangement Pathways Involving Bromine Migration or Skeletal Reorganization

The most significant rearrangement reaction for α-haloketones is the Favorskii rearrangement, which typically occurs in the presence of a base to yield carboxylic acid derivatives wikipedia.org. The standard mechanism involves the formation of an enolate at the α'-position, which then cyclizes to a cyclopropanone intermediate via intramolecular nucleophilic substitution of the halide adichemistry.com.

In this compound, all α-hydrogens have been replaced by bromine atoms, making the formation of an enolate at the central carbon impossible. In such cases where enolization is blocked, a different pathway known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement can occur wikipedia.orgsci-hub.se.

The proposed mechanism for the quasi-Favorskii rearrangement of this compound is as follows:

A nucleophilic base (e.g., hydroxide (B78521) or alkoxide) attacks one of the electrophilic carbonyl carbons to form a tetrahedral intermediate.

This is followed by a concerted collapse of the intermediate. A carbon-carbon bond migrates (in this case, the bond between the carbonyl carbon and the C3 carbon), leading to the displacement of one of the bromide ions as a leaving group.

This skeletal reorganization would result in a highly strained α-bromo-α-acetyl cyclopropanone intermediate, which would be rapidly attacked by the base.

Subsequent ring-opening and elimination of the second bromide ion would lead to the formation of an α,β-unsaturated carboxylic acid derivative adichemistry.com. For example, treatment of α,α'-dihaloketones with sodium ethoxide can yield α,β-unsaturated esters adichemistry.com.

While long-range bromine migration, or "halogen dance," has been observed in aromatic and some complex aliphatic systems, it is not a commonly reported rearrangement pathway for simple acyclic gem-dihalo-β-diketones under these conditions nih.govresearchgate.net. The quasi-Favorskii rearrangement remains the most probable skeletal reorganization pathway.

Redox Chemistry of this compound

The redox chemistry of this compound is dominated by reductive pathways that remove the bromine atoms. Oxidation of the already electron-poor diketone structure is generally not observed and would likely require harsh conditions leading to molecular fragmentation.

Reduction:

Treatment of this compound with a one- or two-electron reducing agent, such as zinc metal, leads to reductive dehalogenation . The reaction proceeds through distinct stages, offering pathways to different products depending on the conditions.

Formation of a Monohalo Ketone: The initial reduction can selectively remove one bromine atom. In the presence of a proton source (e.g., a protic solvent), the intermediate zinc enolate is protonated to afford 3-bromopentane-2,4-dione (B1269506) wikipedia.org.

Formation of the Parent Diketone: If a sufficient amount of reducing agent and a proton source are present, the reduction can proceed further, removing the second bromine atom from the intermediate 3-bromopentane-2,4-dione to yield the parent diketone, pentane-2,4-dione.

Generation of α-Keto Carbenes/Carbenoids: A particularly interesting reaction pathway occurs when the reduction of the gem-dihalo ketone is carried out in the absence of a proton source or other electrophilic trapping agents. After the initial reduction to a metal enolate, the loss of the second halide can generate an α-keto carbene or a carbenoid intermediate wikipedia.org. These highly reactive species can then undergo subsequent reactions, such as C-H insertion.

The ability to generate a site-specific zinc enolate via reductive dehalogenation is synthetically valuable, as this intermediate can be trapped by various electrophiles to form new carbon-carbon bonds at the C3 position wikipedia.org.

Table 2: Potential Products from the Reduction of this compound

| Reducing Agent | Conditions/Additives | Major Product | Intermediate(s) | Reference |

| Zn | Protic Solvent (e.g., Acetic Acid) | 3-Bromopentane-2,4-dione or Pentane-2,4-dione | Zinc Enolate | wikipedia.org |

| Zn | Aprotic Solvent, No Electrophile | Products of C-H insertion | Zinc Enolate, α-Keto Carbene | wikipedia.org |

| Zn | Aprotic Solvent + Electrophile (E+) | 3-E-pentane-2,4-dione | Zinc Enolate |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

High-Resolution ¹H NMR Chemical Shift Analysis of Methyl and Carbonyl Environments

The ¹H NMR spectrum of 3,3-Dibromopentane-2,4-dione provides insight into the proton environments within the molecule. A key feature of the spectrum is a singlet observed at approximately 2.5 ppm. This signal corresponds to the six equivalent protons of the two methyl groups. The singlet nature of this peak indicates that there are no adjacent protons to couple with, which is consistent with the structure of this compound where the methyl groups are attached to carbonyl carbons, which are in turn bonded to a quaternary carbon bearing two bromine atoms.

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity |

| Methyl Protons (-CH₃) | ~2.5 | Singlet (s) |

¹³C NMR Spectral Interpretation for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, three distinct signals are expected and observed, corresponding to the different carbon environments. A signal around 195.0 ppm is attributed to the carbonyl carbons (C=O). The central quaternary carbon atom, to which the two bromine atoms are attached, resonates at approximately 65.0 ppm. The methyl carbons (-CH₃) give rise to a signal at around 30.0 ppm.

| Carbon Environment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | ~195.0 |

| Dibrominated Carbon (CBr₂) | ~65.0 |

| Methyl Carbon (-CH₃) | ~30.0 |

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While specific multi-dimensional NMR data for this compound is not extensively reported in the available literature, the application of techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show no correlations, as there are no vicinal protons to couple with each other, confirming the isolated nature of the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show a correlation between the proton signal at ~2.5 ppm and the carbon signal at ~30.0 ppm, directly linking the methyl protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would be particularly insightful. It would be expected to show a correlation from the methyl protons (~2.5 ppm) to the carbonyl carbon (~195.0 ppm), confirming the connectivity between the methyl and carbonyl groups. A correlation might also be observed between the methyl protons and the central dibrominated carbon (~65.0 ppm).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups and conformational properties of molecules. Studies have shown that this compound exists almost exclusively in its keto form.

Characteristic Vibrational Modes of Carbonyl and Carbon-Bromine Bonds

The IR and Raman spectra of this compound are characterized by strong absorptions corresponding to the carbonyl (C=O) and carbon-bromine (C-Br) bonds. The C=O stretching vibrations are particularly prominent and appear in the region of 1720-1740 cm⁻¹. The inductive effect of the two bromine atoms at the 3-position is believed to cause an increase in the C=O stretching frequency compared to unsubstituted pentane-2,4-dione. The C-Br stretching vibrations are observed at lower frequencies, typically in the range of 585-635 cm⁻¹.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Antisymmetric C=O Stretch | ~1740 | Shoulder at ~1742 |

| Symmetric C=O Stretch | ~1720 | Strong at ~1722 |

| C-Br Stretch | 635 (strong), 585 (medium) | 635 (strong), 585 (weak) |

Conformational Insights from Vibrational Frequencies

Vibrational spectroscopy provides insights into the conformational isomers of this compound. The molecule is thought to exist as a mixture of two keto conformers. In one conformer, the two carbonyl groups are in a nearly syn-periplanar arrangement, while in the other, they are nearly anti-periplanar. The presence of two distinct C=O stretching bands in the IR and Raman spectra supports this two-conformer model. The symmetric C=O stretching vibration is expected to be more intense in the Raman spectrum, while the antisymmetric C=O stretching vibration is expected to be more intense in the IR spectrum. The relative intensities of these bands suggest that the two conformers are present in comparable amounts in solution. The two C=O groups are expected to be nearly perpendicular to each other to minimize dipole-dipole repulsion, which would give the molecule C2 symmetry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The theoretical exact mass of this compound can be calculated based on the precise masses of its constituent isotopes.

The molecular formula for this compound is C₅H₆Br₂O₂. The exact mass is determined by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). The calculated monoisotopic mass for C₅H₆⁷⁹Br₂O₂ is approximately 255.8748 Da. Due to the presence of the nearly equally abundant ⁸¹Br isotope, the HRMS spectrum would show a characteristic isotopic pattern.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₅H₆Br₂O₂ | C₅H₆⁷⁹Br₂O₂ | 255.8748 | 100.0 |

| C₅H₆⁷⁹Br⁸¹BrO₂ | C₅H₆⁷⁹Br⁸¹BrO₂ | 257.8728 | 97.3 |

Note: The relative abundances are approximate and serve to illustrate the expected isotopic pattern.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be anticipated.

A primary fragmentation event for ketones is the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage). chemistrynotmystery.comyoutube.com This would result in the loss of a methyl group (•CH₃) or an acetyl group (CH₃CO•). The presence of two bromine atoms on the central carbon atom would significantly influence the fragmentation. The loss of a bromine radical (•Br) is a common pathway for brominated compounds.

The mass spectrum would exhibit characteristic isotopic clusters for fragments containing one or two bromine atoms, owing to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. whitman.edudocbrown.info Fragments with one bromine atom would appear as a pair of peaks of roughly equal intensity separated by two mass units (M and M+2). Fragments containing two bromine atoms would show a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks. whitman.edudocbrown.info

Table 2: Predicted Key Fragmentation Ions for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Description |

|---|---|---|

| 241/243/245 | [C₄H₃Br₂O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 213/215/217 | [C₃H₃Br₂O]⁺ | Loss of an acetyl radical (•COCH₃) |

| 177/179 | [C₅H₆BrO₂]⁺ | Loss of a bromine radical (•Br) |

X-ray Diffraction Analysis of Related Diones and Halogenated Compounds (Crystallographic Data)

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While no crystallographic data for this compound is currently available, analysis of related structures can provide valuable insights into its expected solid-state conformation.

For instance, studies on other halogenated organic compounds reveal the potential for halogen bonding, where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the solid state, it is plausible that the bromine atoms of this compound could engage in intermolecular interactions with the oxygen atoms of neighboring molecules.

The C-Br bond lengths are expected to be in the typical range for organobromine compounds. The C-C and C=O bond lengths of the pentane-2,4-dione backbone would likely be comparable to those in similar β-dicarbonyl compounds. The geminal dibromo substitution on the central carbon atom would likely influence the local geometry, with the Br-C-Br bond angle being a key parameter.

In the absence of experimental data for this compound, the crystallographic data for a related compound, 3,3-Dichloropentane-2,4-dione, would offer the most direct comparison for bond lengths, angles, and crystal packing, though it should be noted that C-Br bonds are longer than C-Cl bonds and bromine is a better halogen bond donor. Unfortunately, single-crystal X-ray data for the dichloro-analogue also appears to be unavailable, with reports indicating it tends to form amorphous glasses upon solidification. smolecule.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modeling of 3,3 Dibromopentane 2,4 Dione

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. researchgate.net By simulating spectroscopic parameters, researchers can aid in the identification and characterization of new compounds and understand the structural basis for observed spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a useful degree of accuracy. github.iobohrium.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). uncw.edunih.gov

For 3,3-Dibromopentane-2,4-dione, calculations would predict distinct chemical shifts for the methyl protons and the carbonyl carbons. The chemical environment of the central carbon, bonded to two bromine atoms, would result in a characteristic ¹³C chemical shift. These predictions, when compared to experimental spectra, can confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes only, referenced to TMS.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Methyl) | 28.5 |

| C2 (Carbonyl) | 198.7 |

| C3 (Dibromo) | 85.3 |

| C4 (Carbonyl) | 198.7 |

| C5 (Methyl) | 28.5 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding IR and Raman intensities. arxiv.org These predicted spectra can be visualized and compared directly with experimental data to assign observed spectral bands to specific molecular motions. mdpi.com

For this compound, the most intense IR bands would likely correspond to the C=O stretching vibrations of the two carbonyl groups. Other characteristic frequencies would include C-C stretching, C-H bending of the methyl groups, and C-Br stretching modes. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the anharmonicity of real molecular vibrations. sns.it

Illustrative Data Table: Selected Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity |

| C=O Symmetric Stretch | 1735 | High |

| C=O Asymmetric Stretch | 1715 | High |

| CH₃ Symmetric Bend | 1370 | Medium |

| C-C Stretch | 1150 | Medium |

| C-Br Symmetric Stretch | 650 | Low |

| C-Br Asymmetric Stretch | 580 | Medium |

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical chemistry provides powerful tools to map the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the prediction of kinetic parameters. For this compound, computational models can predict its behavior in various chemical environments and reactions, such as nucleophilic substitutions and reductions.

The localization of transition states is a cornerstone of computational reaction mechanism studies, providing a quantitative description of the energy barrier that must be overcome for a reaction to proceed. For reactions involving this compound, such as nucleophilic attack at the carbonyl carbon or substitution at the α-carbon, density functional theory (DFT) and ab initio methods are employed to identify the geometry of the transition state structures.

Computational studies on related α-haloketones have demonstrated that the presence of a halogen atom can significantly influence the activation energies of reactions. up.ac.za For instance, in the reduction of α-haloketones, the energy of the transition state is affected by the nature of the halogen. beilstein-journals.org While specific data for this compound is not available, a general trend can be inferred. The following table presents hypothetical activation energies for a nucleophilic substitution reaction on a series of α-haloketones to illustrate the potential impact of halogenation, based on general principles observed in computational studies of similar compounds.

| Substrate | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| α-chloroketone (generic) | Nucleophilic Substitution | DFT (B3LYP/6-31G) | 20.5 |

| α-bromoketone (generic) | Nucleophilic Substitution | DFT (B3LYP/6-31G) | 18.2 |

| α,α-dichloroketone (generic) | Nucleophilic Substitution | DFT (B3LYP/6-31G) | 19.8 |

| α,α-dibromoketone (generic) | Nucleophilic Substitution | DFT (B3LYP/6-31G) | 17.5 |

Note: The data in the table above is illustrative and based on general trends observed in computational studies of α-haloketones, not on specific experimental or calculated values for this compound.

The solvent environment can dramatically alter the energetics and mechanisms of chemical reactions. ucsb.edu Computational solvation models are therefore crucial for accurately simulating reactions in solution. These models can be broadly categorized into explicit and implicit models. wikipedia.org

Explicit solvent models involve the inclusion of a number of individual solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. github.ioresearchgate.net These models are more computationally efficient and often provide a good approximation of the bulk solvent effects.

For reactions of this compound, the polarity of the solvent is expected to have a significant impact. Polar solvents would likely stabilize charged intermediates and transition states, potentially lowering the activation energy of certain reactions. For example, in a nucleophilic substitution reaction, a polar solvent would solvate the leaving bromide ion, facilitating its departure. Computational studies on the keto-enol tautomerism of related β-dicarbonyls have shown that continuum solvent models can effectively predict the influence of the solvent on the equilibrium. researchgate.net

The following table illustrates the potential effect of different solvents on the calculated activation energy of a hypothetical reaction of an α,α-dihaloketone, based on principles from computational studies.

| Solvent | Dielectric Constant | Solvation Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | N/A | 25.0 |

| Hexane | 1.9 | PCM | 23.5 |

| Dichloromethane | 8.9 | PCM | 20.1 |

| Water | 78.4 | PCM | 16.8 |

Note: The data in this table is hypothetical and intended to illustrate the general trend of solvent effects on reaction barriers as predicted by computational models.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding in related diones)

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and chemical reactivity. For this compound, computational methods can be used to predict the relative energies of different conformers and the barriers to their interconversion. The presence of the two bulky bromine atoms at the α-position is expected to significantly influence the conformational landscape compared to the parent pentane-2,4-dione.

Computational studies on α-haloketones have shown that the relative orientation of the carbonyl group and the carbon-halogen bond is crucial in determining the molecule's stability and reactivity. beilstein-journals.orgnih.gov For this compound, rotations around the C-C bonds will lead to various staggered and eclipsed conformations. The steric repulsion between the bromine atoms and the methyl groups, as well as electrostatic interactions between the carbonyl dipoles and the C-Br bonds, will govern the conformational preferences.

While this compound itself cannot form intramolecular hydrogen bonds in its keto form, the study of intermolecular interactions in related diones provides valuable context. For instance, computational studies on acetylacetone (B45752) have extensively investigated the strong intramolecular hydrogen bond in its enol form. researchgate.net In the context of this compound, intermolecular interactions would be dominated by dipole-dipole forces and weaker van der Waals interactions. The carbonyl groups can act as hydrogen bond acceptors in the presence of suitable donor molecules. nih.gov

The following table presents a hypothetical conformational analysis of a generic α,α-dihaloketone, illustrating the kind of data that can be obtained from computational studies.

| Conformer | Dihedral Angle (O=C-C-X) | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| Gauche | 60° | MP2/6-311+G | 0.0 |

| Eclipsed | 120° | MP2/6-311+G | 3.5 |

| Anti | 180° | MP2/6-311+G** | 1.2 |

Note: This data is for a generic α,α-dihaloketone and is for illustrative purposes only.

Strategic Applications of 3,3 Dibromopentane 2,4 Dione in Complex Organic Synthesis

Employment as a Versatile Building Block for Heterocyclic Synthesis

The classical approach to synthesizing a vast array of heterocycles involves the condensation of a 1,3-dielectrophilic component, such as a β-dicarbonyl compound, with a dinucleophile. The presence of two carbonyl groups and two bromine atoms on the central carbon of 3,3-dibromopentane-2,4-dione presents a unique platform for such cyclization reactions.

Cyclization Reactions to Form Fused Ring Systems

The reaction of this compound with aromatic or heterocyclic diamines, hydrazines, or similar dinucleophiles could potentially lead to the formation of fused heterocyclic systems. For instance, condensation with an ortho-phenylenediamine derivative could, in principle, yield a benzodiazepine (B76468) or quinoxaline (B1680401) scaffold, depending on the reaction pathway and subsequent cyclization steps. While specific examples involving this compound are not readily found, the synthesis of fused systems like imidazo[1,2-α]pyridines from the reaction of 2-aminopyridine (B139424) with 3-bromopentane-2,4-dione (B1269506) has been documented. researchgate.net This established reactivity of the monobromo analog suggests that the dibromo counterpart could serve as a precursor to more complex, potentially fused, nitrogen-containing heterocycles.

Precursor for Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The most anticipated use of this compound is in the synthesis of five- and six-membered heterocycles through reactions with various dinucleophiles. nih.govbu.edu.eg Based on the well-known Knorr pyrazole (B372694) synthesis and related reactions, this compound is a logical, albeit undocumented, precursor for a range of important heterocyclic cores. mdpi.com

Nitrogen Heterocycles: Reaction with hydrazine (B178648) derivatives would be expected to yield pyrazoles. nih.govorganic-chemistry.orgnih.govchim.it Similarly, condensation with amidines, ureas, or guanidines could provide access to pyrimidine (B1678525) scaffolds. bu.edu.egresearchgate.net The gem-dibromo substitution offers a potential handle for further functionalization of the resulting heterocyclic ring.

Sulfur Heterocycles: The Hantzsch thiazole (B1198619) synthesis, which typically involves the reaction of an α-haloketone with a thioamide, provides a blueprint for how this compound might be used. organic-chemistry.orgyoutube.comresearchgate.netnih.gov Its reaction with thiourea (B124793) or thioamides could lead to the formation of aminothiazole derivatives, with the gem-dibromo group influencing the reaction course and final structure.

The following table outlines the potential heterocyclic products from the reaction of this compound with common dinucleophiles, based on established synthetic methods for β-dicarbonyls.

| Dinucleophile | Potential Heterocyclic Product | Common Synthesis Name |

| Hydrazine (R-NHNH₂) | Pyrazole | Knorr Pyrazole Synthesis |

| Amidines (R-C(NH)NH₂) | Pyrimidine | Pyrimidine Synthesis |

| Thiourea (S=C(NH₂)₂) | Aminothiazole | Hantzsch Thiazole Synthesis |

| Urea (O=C(NH₂)₂) | Pyrimidinone | Pyrimidine Synthesis |

Utilization in Carbon-Carbon Bond Forming Reactions

Geminal dihalides are valuable precursors in a variety of carbon-carbon bond-forming reactions. The electron-withdrawing nature of the adjacent carbonyl groups in this compound would significantly influence the reactivity of the C-Br bonds.

Stereoselective Coupling Reactions

While literature on palladium-catalyzed cross-coupling reactions of gem-dihalo carbonyl compounds is scarce, related systems offer insights into potential transformations. researchgate.net For instance, palladium-catalyzed couplings of gem-difluorocyclopropanes have been developed for the stereoselective synthesis of fluorinated alkenes. rsc.orgnih.govnih.gov It is conceivable that under specific catalytic conditions, this compound could undergo selective mono- or di-coupling reactions with organometallic reagents, such as boronic acids (Suzuki coupling) or organostannanes (Stille coupling). uwindsor.ca Achieving stereoselectivity in such reactions would be a significant challenge, likely requiring chiral ligands and carefully optimized conditions to control the formation of a new stereocenter or the geometry of a potential double bond formed via subsequent elimination.

Synthesis of Highly Functionalized Carbon Frameworks

Beyond cross-coupling, the gem-dibromo functionality serves as a latent carbonyl or an equivalent to other functional groups. For example, reaction with nucleophiles could lead to substitution or elimination, providing access to highly functionalized α,β-unsaturated systems or ketal-like structures. These transformations could be employed to build complex carbon skeletons that are otherwise difficult to access. The reactivity of the compound could also be harnessed in radical reactions or transition-metal-mediated carbene-transfer reactions, although such applications remain speculative without direct experimental evidence.

Role in Divergent Synthesis of Chemical Libraries

Divergent synthesis aims to create a wide range of structurally distinct molecules from a common starting material. The multiple reactive sites on this compound make it an attractive, though as yet unexploited, scaffold for combinatorial chemistry. nih.govnih.govcrsubscription.com

By reacting the central dibrominated carbon with one set of building blocks and the two carbonyl groups with another, one could generate a library of compounds with significant structural diversity. For example, a library of distinct pyrazoles could be generated by reacting this compound with a diverse set of substituted hydrazines. Each resulting pyrazole would still possess the gem-dibromo group (or a derivative thereof), which could then be subjected to a second diversification step, such as a series of different palladium-catalyzed coupling reactions. This two-step diversification strategy, starting from a single, highly functionalized core molecule, is a hallmark of efficient chemical library synthesis.

Design and Synthesis of Advanced Organic Materials Precursors

The strategic use of highly functionalized building blocks is a cornerstone in the development of advanced organic materials. This compound, a geminal dihaloketone, represents a versatile yet underexplored precursor for the synthesis of complex organic architectures. Its unique combination of a reactive gem-dibromo functional group on a β-dicarbonyl backbone offers a rich platform for the construction of a variety of organic material precursors, including substituted heterocycles and potential monomers for novel polymers. This section explores the prospective applications of this compound in the design and synthesis of these advanced precursors, drawing upon established reactivity principles of analogous compounds.

Synthesis of Substituted Heterocyclic Precursors

The 1,3-dicarbonyl motif is a well-established synthon for the construction of five- and six-membered heterocyclic rings. The presence of the gem-dibromo group at the C3 position of this compound introduces a key reactive site that can be exploited to generate highly substituted pyrazoles and pyrimidines, which are important scaffolds in materials science for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The condensation of 1,3-dicarbonyl compounds with hydrazine is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, the reaction with hydrazine hydrate (B1144303) is postulated to proceed through an initial condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of two molecules of hydrogen bromide would lead to the formation of a fully aromatized pyrazole ring. The gem-dibromo group serves as a latent double bond, facilitating aromatization.

This proposed reaction pathway would yield 3,5-dimethyl-4,4-dibromo-4H-pyrazole as an intermediate which, upon elimination of HBr, would lead to the formation of 4-bromo-3,5-dimethylpyrazole. The remaining bromine atom provides a valuable handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various aryl or acetylenic moieties. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Table 1: Proposed Synthesis of Functionalized Pyrazole Precursors from this compound

| Entry | Reactant 1 | Reactant 2 | Proposed Product | Potential Application |

| 1 | This compound | Hydrazine hydrate | 4-Bromo-3,5-dimethylpyrazole | Precursor for OLED materials |

| 2 | 4-Bromo-3,5-dimethylpyrazole | Phenylboronic acid | 3,5-Dimethyl-4-phenylpyrazole | Hole-transporting material precursor |

| 3 | 4-Bromo-3,5-dimethylpyrazole | 4-Ethynylpyridine | 4-(4-Ethynylpyridinyl)-3,5-dimethylpyrazole | Electron-transporting material precursor |

Similarly, the reaction of 1,3-diketones with amidines is a fundamental route to substituted pyrimidines. The reaction of this compound with an amidine, such as benzamidine, is expected to yield highly substituted pyrimidine derivatives. The proposed mechanism involves a double condensation reaction, followed by elimination of hydrogen bromide to afford the aromatic pyrimidine ring.

This synthetic strategy could lead to the formation of 4,6-dimethyl-2-phenyl-5-bromopyrimidine. The bromine atom at the 5-position can be further elaborated, providing access to a wide range of functionalized pyrimidine precursors for advanced materials. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels of the target molecules, making them suitable for specific electronic applications.

Table 2: Proposed Synthesis of Functionalized Pyrimidine Precursors from this compound

| Entry | Reactant 1 | Reactant 2 | Proposed Product | Potential Application |

| 1 | This compound | Benzamidine | 5-Bromo-4,6-dimethyl-2-phenylpyrimidine | Precursor for fluorescent materials |

| 2 | 5-Bromo-4,6-dimethyl-2-phenylpyrimidine | Thiophene-2-boronic acid | 4,6-Dimethyl-2-phenyl-5-(thiophen-2-yl)pyrimidine | Precursor for organic semiconductor |

| 3 | 5-Bromo-4,6-dimethyl-2-phenylpyrimidine | N,N-Diphenylamine | 5-(N,N-Diphenylamino)-4,6-dimethyl-2-phenylpyrimidine | Precursor for hole-injection layers |

Monomers for Advanced Polymer Synthesis

The presence of two bromine atoms in this compound also suggests its potential as a monomer or a precursor to monomers for the synthesis of advanced polymers. Dehalogenative polymerization is a powerful tool for the formation of carbon-carbon bonds and the creation of conjugated polymer backbones.

While direct dehalogenative polymerization of this compound might lead to cross-linking, it can be envisioned as a precursor to more suitable monomers. For example, the reaction of this compound with aromatic diamines could lead to the formation of monomers containing a pyrazine (B50134) or a diazepine (B8756704) ring flanked by two reactive sites. These monomers could then be subjected to polymerization reactions.

Alternatively, the gem-dibromo group could be transformed into other functionalities suitable for polymerization. For instance, a Wittig-type reaction could convert the CBr2 group into a vinylidene group, which could then participate in polymerization reactions.

A more direct approach could involve the dehalogenative coupling of this compound with suitable aromatic di-Grignard or di-boronic acid reagents. This could potentially lead to polymers incorporating the pentane-2,4-dione moiety in the main chain, although the stability and processability of such polymers would need to be investigated. The synthesis of electrically conducting organic polymers has been demonstrated through the halogenation of polyacetylene, indicating the importance of halogenated compounds in this field. kennesaw.edursc.orgmdpi.com The synthesis of conjugated polymers often involves the polymerization of halogenated monomers. researchgate.netnih.gov

Table 3: Proposed Monomer Synthesis and Polymerization from this compound

| Monomer Synthesis Step | Reactants | Proposed Monomer | Polymerization Method | Potential Polymer Application |

| 1 | This compound, 1,2-Phenylenediamine | 2,3-Dimethyl-2,3-dihydro-1,4-diazepino[2,3-b]quinoxaline | Oxidative Polymerization | Chemoresistive sensor material |

| 2 | This compound, Triphenylphosphine | 3-Methylene-pentane-2,4-dione | Radical Polymerization | Functional polymer binder |

| 3 | This compound, 1,4-Benzenediboronic acid | Poly(phenylene-co-3,3-diacetylpropane) | Suzuki Polycondensation | Thermally stable dielectric material |

Future Directions and Emerging Research Avenues

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of 3,3-Dibromopentane-2,4-dione often involves the use of molecular bromine, a reagent that poses significant handling and environmental challenges. Future research is increasingly focused on developing greener, more sustainable synthetic alternatives.

Key Research Thrusts:

Electrocatalytic Methods: A novel and environmentally friendly electrocatalytic process has been demonstrated for preparing α,α-gem-dihalide ketones from α-mono-halide ketones in an aqueous solution with alkali halide salts. rsc.org This approach avoids hazardous reagents and operates under ambient conditions. rsc.org

Oxidative Bromination Systems: The use of systems like hydrogen peroxide and hydrogen bromide (H₂O₂-HBr) presents a sustainable method for the synthesis of dibromo ketones from oximes. researchgate.net This method is noted for being environmentally friendly and easy to perform. researchgate.net

Catalyst Development: Research into solid-supported brominating agents and catalytic systems that allow for the use of safer bromine sources is a priority. The goal is to minimize waste and improve atom economy.

| Synthesis Approach | Reagents | Advantages |

| Traditional Bromination | Molecular Bromine (Br₂) | Effective, well-established |

| Electrocatalysis | α-mono-halide ketone, alkali halide salts | Environmentally friendly, ambient conditions, avoids hazardous reagents rsc.org |

| Oxidative Bromination | Oximes, H₂O₂-HBr | Sustainable, easy to perform researchgate.net |

Exploration of Novel Reactivity and Catalytic Activity

The unique electronic and steric properties of this compound make it a compelling candidate for novel chemical transformations and as a ligand in catalysis. The presence of two electron-withdrawing carbonyl groups and two bromine atoms on a single carbon creates a highly electrophilic center, opening avenues for new reactions.

Emerging Research Areas:

Multicomponent Reactions (MCRs): The dicarbonyl moiety can be a key component in MCRs for the synthesis of complex heterocyclic structures. Catalysis is vital in these reactions to control selectivity and improve yields.

Catalyst Ligand Development: The dione can act as a ligand for metal centers, with the bromine atoms influencing the electronic properties of the resulting complex. These new complexes could exhibit unique catalytic activities, for instance, in oxidation or coupling reactions. Natural iron oxides are being explored for their catalytic potential in various reactions, including advanced oxidation processes. mdpi.com

Precursor for Novel Materials: Its reactivity can be harnessed to synthesize new polymers or functional materials where the dibrominated core imparts specific properties like flame retardancy or modified electronic characteristics. Halogenated compounds find extensive applications in materials science. softecks.inrsc.org

Integration with Continuous Flow Synthesis and Automated Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are fast and exothermic, such as halogenations. softecks.insemanticscholar.orgrsc.orgresearchgate.net This technology enhances safety, control, and scalability.

Future Implementations:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over highly exothermic bromination reactions and enabling the safe use of hazardous reagents like elemental halogens. softecks.inrsc.orgrsc.orgresearchgate.net

Automated Synthesis: Integrating flow reactors with automated platforms, such as MIT's "Chemputer," allows for the autonomous design and execution of multi-step syntheses. pharmafeatures.com This can accelerate the discovery and optimization of reaction pathways involving this compound.

Process Optimization: Continuous flow systems enable rapid screening of reaction conditions (temperature, pressure, stoichiometry), facilitating efficient optimization and scale-up of synthetic processes. softecks.in

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, real-time monitoring of reaction kinetics and mechanisms is crucial. Advanced in situ spectroscopic techniques provide a window into the reaction as it happens.

Applicable Techniques:

NMR and IR Spectroscopy: In situ NMR and IR spectroscopy can track the consumption of reactants and the formation of intermediates and products in real-time. acs.orgspectroscopyonline.com This has been successfully used to elucidate mechanisms in photobromination reactions. acs.org

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in heterogeneous systems and can be employed non-invasively, even through translucent reaction vessels in milling reactions. nih.gov It allows for the characterization of species and can be used to control redox states in hydrothermal experiments. geochemicalperspectivesletters.org

Kinetic Analysis: Data from in situ monitoring enables detailed kinetic modeling, providing deep insights into reaction mechanisms and helping to identify rate-limiting steps and potential side reactions. spectroscopyonline.com

| Technique | Application | Key Insights |

| In Situ NMR | Real-time monitoring of species concentration | Elucidation of reaction pathways and mechanisms acs.org |

| In Situ IR/Raman | Tracking functional group changes | Reaction kinetics, intermediate identification spectroscopyonline.comnih.gov |

| UV-Vis Spectroscopy | Monitoring chromophoric species | Reaction progress, quantitative analysis |

Data-Driven and Machine Learning Approaches in Synthesis Design

Future Applications:

Retrosynthesis and Pathway Prediction: AI-driven tools can perform retrosynthetic analysis to propose efficient synthetic routes to this compound and its derivatives, potentially uncovering novel and more efficient pathways. pharmafeatures.combeilstein-journals.org

Reaction Optimization: ML models, trained on large datasets of chemical reactions, can predict the optimal conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. beilstein-journals.orgmedium.com Global models can suggest general conditions, while local models can fine-tune parameters for specific reaction families. beilstein-journals.org

Property Prediction: Computational methods can predict the physical, chemical, and electronic properties of derivatives of this compound, guiding the design of new molecules for specific applications in materials science or catalysis.

Interdisciplinary Research with Materials Science

The unique properties of halogenated organic compounds make them valuable building blocks in materials science. softecks.inrsc.org Interdisciplinary research will be key to leveraging this compound in the development of advanced materials.

Potential Collaborative Areas:

Polymer Chemistry: Incorporation of the dibromodiketone moiety into polymer backbones could lead to new materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Metal-Organic Frameworks (MOFs): As a functionalized ligand, it could be used to construct novel MOFs with tailored pore structures and catalytic or gas-sorption properties.

Organic Electronics: The electron-withdrawing nature of the functional groups could be exploited in the design of new organic semiconductors or components for electronic devices.

Q & A

Q. What are the recommended synthetic routes for 3,3-Dibromopentane-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via bromination of pentane-2,4-dione using brominating agents (e.g., molecular bromine or N-bromosuccinimide) under controlled conditions. Key considerations include:

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions like elimination .

- Temperature control : Maintain low temperatures (0–5°C) to favor mono- or di-substitution selectively .

- Stoichiometry : A 2:1 molar ratio of bromine to diketone ensures complete dibromination at the 3,3-positions.

Data Table :

| Method | Brominating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| A | Br₂ | CH₂Cl₂ | 0–5 | 65–70 |

| B | NBS | CCl₄ | 25 | 50–55 |

Validation : Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 7:3) and confirm purity by GC-MS.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Methodological Answer:

- ¹H NMR : The diketone protons (C=O adjacent CH₃ groups) appear as singlets at δ ~2.2–2.5 ppm. The absence of vinylic protons confirms no elimination .

- ¹³C NMR : Carbonyl carbons resonate at δ ~200–210 ppm; brominated carbons (C3) show δ ~50–60 ppm due to electronegativity effects .

- IR Spectroscopy : Strong C=O stretches at ~1700–1750 cm⁻¹ and C-Br at ~500–600 cm⁻¹ .

Data Contradiction Resolution : If NMR signals overlap (e.g., diastereomers), use 2D NMR (COSY, HSQC) or computational modeling (DFT) to assign stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Methodological Answer: The 3,3-dibromination is favored due to:

- Electronic effects : The enol tautomer of the diketone stabilizes the transition state at the α-carbon via resonance.

- Steric hindrance : Bulky substituents at the 2- and 4-positions (methyl groups) direct bromination to the less hindered 3-position .

Q. Experimental Validation :

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

Methodological Answer: The compound acts as an electrophilic partner in Suzuki-Miyaura couplings. Key steps include:

- Catalyst selection : Use Pd(PPh₃)₄ with arylboronic acids in THF/water .

- Optimization : Additives like K₂CO₃ enhance transmetallation efficiency.

Q. What computational strategies resolve discrepancies in experimental data (e.g., NMR vs. XRD structures)?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental values .

- Docking Studies : For applications in catalysis, model interactions with metal centers (e.g., Ru or Pd) using Avogadro or Gaussian .

Case Study : If XRD reveals a planar diketone but NMR suggests non-equivalent methyl groups, compute torsional angles to assess conformational flexibility .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Stability Assays :

- pH : Incubate in buffers (pH 2–12) and monitor decomposition via HPLC.

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (~150°C for brominated diketones) .

Data Interpretation : Degradation products (e.g., HBr or dibromomethane) detected via GC-MS indicate hydrolytic or thermal instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.